molecular formula C8H11NO3S B13607084 2-Methoxy-3-methylbenzene-1-sulfonamide CAS No. 82020-47-1

2-Methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B13607084
CAS No.: 82020-47-1
M. Wt: 201.25 g/mol
InChI Key: HYYHCCDGHKUKEF-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-methoxy-3-methylbenzene (also known as o-cresol methyl ether) followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The resulting sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. Reaction conditions typically involve the use of a solvent like acetic acid or dichloromethane and controlled temperatures.

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used, with reaction conditions including the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under appropriate conditions.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Sulfonation: Formation of additional sulfonic acid groups.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylbenzene-1-sulfonamide
  • 2-Methylbenzene-1-sulfonamide
  • 4-Methoxybenzene-1-sulfonamide

Uniqueness

2-Methoxy-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

82020-47-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-4-3-5-7(8(6)12-2)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

HYYHCCDGHKUKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)OC

Origin of Product

United States

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